

# Mass spectrometry fragmentation pattern of Tyr-Leu

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Tyr-leu  
Cat. No.: B13394078

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## Executive Summary

This Application Note provides a definitive guide to the structural characterization of the bioactive dipeptide L-Tyrosyl-L-Leucine (**Tyr-Leu**) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard proteomic workflows that rely on database matching, dipeptide analysis requires ab initio interpretation of low-mass fragment ions.[1]

This guide details the specific Collision-Induced Dissociation (CID) pathways that distinguish **Tyr-Leu** from its reverse sequence (Leu-Tyr) and its isobaric isomer (Tyr-Ile), providing a self-validating protocol for drug substance identification.

## Introduction: The Analytical Challenge

**Tyr-Leu** is a significant bioactive dipeptide, often investigated for its angiotensin-converting enzyme (ACE) inhibitory properties.[1] Its molecular weight (294.35 Da) places it in the "interference zone" of many mass spectrometers, where solvent background and matrix effects are high.

Accurate identification relies on three critical pillars:

- Sequence Determination: Distinguishing N-terminal Tyrosine from C-terminal Leucine.
- Isomer Differentiation: Differentiating Leucine (Leu) from Isoleucine (Ile).
- Signal Stability: Overcoming the instability of the Tyrosine b-ion.

## Experimental Protocol

### Materials & Sample Preparation

- Standard: **Tyr-Leu** ( $\geq 98\%$  purity).
- Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).[1]
- Stock Solution: Dissolve 1 mg **Tyr-Leu** in 1 mL 50:50 ACN:H<sub>2</sub>O (0.1% FA).
- Working Solution: Dilute to 1  $\mu\text{g/mL}$  (approx. 3.4  $\mu\text{M}$ ) for direct infusion or LC injection.[1]

### LC-MS/MS Conditions

- Instrument: Q-TOF or Triple Quadrupole (QqQ) with ESI source.[1]
- Polarity: Positive Ion Mode ( ).[1]
- Direct Infusion: 5-10  $\mu\text{L/min}$  (for method development).
- LC Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7  $\mu\text{m}$ ).[1]
  - Note: Dipeptides elute early.[1] Use a low organic start (e.g., 2% B) to ensure retention.
- Collision Energy (CE): Gradient ramp 10–35 eV.[1] Small peptides require higher relative energy to break the amide bond compared to larger oligomers.

## Results & Discussion: Fragmentation Logic

### Precursor Characterization

The protonated precursor

appears at m/z 295.17.[1]

- Formula:
- Exact Mass: 295.1658[1]

## The Fragmentation Pathway (CID)

Upon collisional activation, the amide bond breaks, generating two primary ion series: b-ions (N-terminal) and y-ions (C-terminal).[1]

### 1. The N-Terminal Pathway (Tyrosine):

- b1 Ion (m/z 164.07): The acylium ion of Tyrosine. In dipeptides, the b1 ion is often unstable and rapidly loses carbon monoxide (CO, 28 Da).
- a1 Ion (m/z 136.08): The dominant fragment for the N-terminus.[1] It results from the degradation of the b1 ion ( ).
- Immonium Ion (Tyr, m/z 136.08): Indistinguishable by mass from the a1 ion in low-resolution MS, but formed via internal fragmentation.[1] It confirms the presence of Tyrosine.[2][3]

### 2. The C-Terminal Pathway (Leucine):

- y1 Ion (m/z 132.10): The protonated Leucine residue.[1] This is the diagnostic peak for the C-terminal position.
  - Calculation: Leu Residue (113.[1]08) +  
(18.[1]01) +  
(1.008) = 132.10.[1]
- Immonium Ion (Leu, m/z 86.10): A high-intensity fragment formed by the loss of from the y1 ion.

## Differentiation from Leu-Tyr (Reverse Sequence)

This is the critical self-validation step.<sup>[1]</sup> If the sequence were reversed (Leu-Tyr):

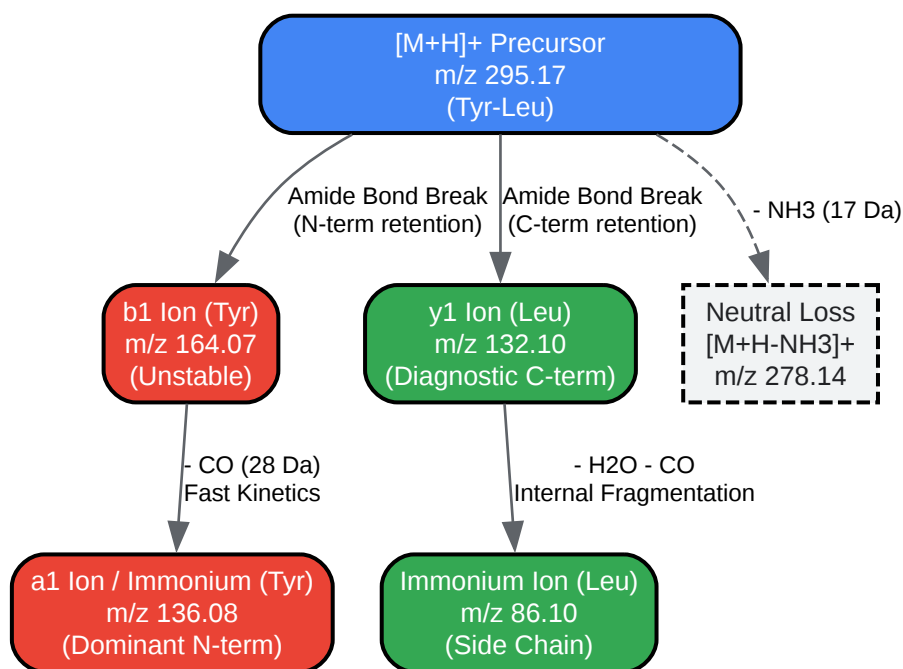
- y1 would be Tyr (m/z 182) instead of Leu (m/z 132).
- b1 would be Leu (m/z 114), degrading to a1 (m/z 86).<sup>[1]</sup>
- Observation: The absence of m/z 182 and the presence of m/z 132 confirms the sequence is **Tyr-Leu**, not Leu-Tyr.

## Data Presentation: Quantitative Fragment List

Ion Identity	Formula	Theoretical m/z	Description	Diagnostic Value
		295.1658	Precursor Ion	Parent Mass
b1 (Tyr)		164.0712	N-term Acylium	Sequence (N-term)
a1 / Imm (Tyr)		136.0762	N-term Alkyl / Immonium	High (Confirm Tyr)
y1 (Leu)		132.1025	C-term Amino Acid	Critical (Sequence Order)
Imm (Leu)		86.0970	Leucine Immonium	High (Confirm Leu/Ile)
		278.1392	Neutral Loss (Ammonia)	Low (Common)

## Visualization: Fragmentation Pathway<sup>[1]</sup>

The following diagram illustrates the mechanistic cleavage of the **Tyr-Leu** precursor.



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Figure 1: Mechanistic fragmentation map of **Tyr-Leu** (m/z 295) showing the divergence into N-terminal (Red) and C-terminal (Green) pathways.[1]

## Protocol Validation: The "Isomer Check"

A common pitfall in dipeptide analysis is distinguishing Leucine (Leu) from Isoleucine (Ile). Both generate m/z 86 immonium ions.

Validation Step:

- Check m/z 69: Isoleucine often generates a secondary fragment at m/z 69 (loss of ammonia from the immonium ion) which is significantly less abundant or absent in Leucine.
- Retention Time: If uncertain, spike the sample with authentic Leu-Tyr vs Ile-Tyr standards. Leucine typically elutes slightly later than Isoleucine on C18 columns due to the accessible surface area of the isobutyl side chain.

## References

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## Sources

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- 2. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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